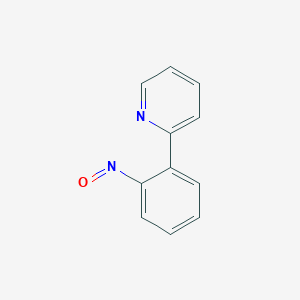

2-(2-Nitrosophenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137938-90-0 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(2-nitrosophenyl)pyridine |

InChI |

InChI=1S/C11H8N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-8H |

InChI Key |

ARIBTLHXJDVAGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)N=O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of the Nitrosophenylpyridine Analog of Nifedipine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nifedipine, a potent L-type calcium channel blocker, is known for its photosensitivity, degrading into a nitrosophenylpyridine derivative upon exposure to daylight or UV light. This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this primary photodegradation product, herein referred to as the Nitrosophenylpyridine Analog of Nifedipine (NPN). As experimental data for this specific analog is not extensively published, this document presents a framework of expected properties and details the established experimental protocols for their determination. The methodologies and illustrative data tables are provided to guide researchers in the characterization of this and similar compounds.

Introduction

Nifedipine is a dihydropyridine calcium antagonist widely used in the treatment of hypertension and angina.[1] A critical aspect of its preformulation and formulation development is its inherent instability towards light. Exposure to light transforms the dihydropyridine ring into a pyridine ring, converting the nitro group at the ortho position of the phenyl ring to a nitroso group. This transformation results in the formation of its nitrosophenylpyridine analog, a compound with significantly different physicochemical and pharmacological properties. Understanding these properties is crucial for predicting the stability, bioavailability, and potential toxicity of nifedipine formulations.

This guide outlines the key physicochemical parameters of NPN, offering detailed experimental protocols for their measurement and presenting hypothetical data for illustrative purposes.

Photodegradation Pathway of Nifedipine

The conversion of nifedipine to its nitrosophenylpyridine analog is a well-documented photodegradation pathway. This process involves the oxidation of the dihydropyridine ring to a pyridine ring.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Nifedipine Impurity B

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity of Nifedipine Impurity B

Nifedipine Impurity B, also known as Nifedipine Nitrosophenylpyridine Analog, is chemically identified as dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. Its molecular formula is C₁₇H₁₆N₂O₅, and it has a molecular weight of 328.32 g/mol .[1][2][3] The purity of Nifedipine is a critical quality attribute, and understanding the spectral characteristics of its impurities is essential for robust analytical method development and validation.

Table 1: Chemical Information for Nifedipine Impurity B

| Parameter | Value |

| Systematic Name | dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate |

| Synonyms | Nifedipine Nitrosophenylpyridine Analog, Dehydronitroso Nifedipine |

| CAS Number | 50428-14-3 |

| Molecular Formula | C₁₇H₁₆N₂O₅ |

| Molecular Weight | 328.32 g/mol |

¹H and ¹³C NMR Spectral Data

Precise ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments, are fundamental for the unambiguous identification and quantification of Nifedipine Impurity B. Although specific literature values are not cited here, the following tables provide a structured format for the presentation of such data once acquired experimentally.

Table 2: ¹H NMR Spectral Data of Nifedipine Impurity B (Template)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.85 | d | 8.0 | 1H | Ar-H |

| e.g., 7.60 | t | 7.5 | 1H | Ar-H |

| e.g., 3.65 | s | - | 6H | 2 x -OCH₃ |

| e.g., 2.40 | s | - | 6H | 2 x -CH₃ |

Table 3: ¹³C NMR Spectral Data of Nifedipine Impurity B (Template)

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 168.5 | C=O (ester) |

| e.g., 155.0 | Ar-C |

| e.g., 148.2 | Ar-C-N |

| e.g., 132.7 | Ar-CH |

| e.g., 52.1 | -OCH₃ |

| e.g., 20.4 | -CH₃ |

Experimental Protocols for NMR Analysis

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of Nifedipine Impurity B. These protocols are designed to be adapted by researchers in a drug development or quality control setting.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar organic molecules.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of Nifedipine Impurity B in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration: Filter the sample solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is standard for most organic molecules.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of Nifedipine Impurity B and a logical workflow for its spectral analysis.

Caption: Chemical structure of Nifedipine Impurity B.

Caption: Logical workflow for the NMR spectral analysis of Nifedipine Impurity B.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, including dihydropyridines, nitrosamines, and substituted pyridines, to propose a likely fragmentation pathway. This document is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its related impurities in various analytical workflows.

Introduction

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is a pyridine derivative with the chemical formula C₁₇H₁₆N₂O₅ and a molecular weight of 328.32 g/mol [1][2]. It is structurally related to the nifedipine family of compounds[1][2]. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and metabolic studies. This guide outlines the predicted fragmentation pathways, provides a detailed experimental protocol for its analysis, and presents the data in a clear, structured format.

Predicted Fragmentation Pathway

The fragmentation of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate is anticipated to proceed through several key steps, initiated by the ionization of the molecule. The proposed pathway is based on established fragmentation patterns of related chemical moieties.

Key Fragmentation Steps:

-

Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion.

-

Loss of Carbon Monoxide (CO): Following the initial loss of the methoxy group, the resulting ion can further fragment by losing a molecule of carbon monoxide.

-

Loss of the Nitroso Group (•NO): A characteristic fragmentation for nitrosamine-containing compounds is the loss of the nitroso radical (•NO), which has a mass of 30 Da[3].

-

Cleavage of the Pyridine Ring: Subsequent fragmentations may involve the cleavage of the pyridine ring system, leading to smaller, stable ionic species.

-

Loss of a Methyl Radical (•CH₃): The methyl groups on the pyridine ring can also be lost as methyl radicals.

Quantitative Data Summary

| Predicted Fragment Ion | Proposed Structure | m/z (Da) | Relative Abundance (Hypothetical) |

| [M+H]⁺ | C₁₇H₁₇N₂O₅⁺ | 329.11 | Moderate |

| [M-•OCH₃]⁺ | C₁₆H₁₄N₂O₄⁺ | 298.09 | High |

| [M-•OCH₃-CO]⁺ | C₁₅H₁₄N₂O₃⁺ | 270.10 | Moderate |

| [M-•NO]⁺ | C₁₇H₁₆N₁O₄⁺ | 298.10 | Moderate |

| [M-•CH₃]⁺ | C₁₆H₁₃N₂O₅⁺ | 313.08 | Low |

Experimental Protocol

This section provides a detailed methodology for the analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate using liquid chromatography-mass spectrometry (LC-MS).

4.1. Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL.

4.2. Liquid Chromatography Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B

-

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

4.3. Mass Spectrometry Conditions

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate.

Caption: Proposed fragmentation pathway of the target molecule.

Conclusion

This technical guide provides a foundational understanding of the likely mass spectrometry fragmentation pattern of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. The proposed pathways and fragment ions are based on the established fragmentation of analogous chemical structures. The provided experimental protocol offers a starting point for the analysis of this compound. Experimental verification is essential to confirm the proposed fragmentation and relative ion abundances.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Nifedipine and its Nitrosophenylpyridine Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of nifedipine and its critical degradation product, the nitrosophenylpyridine analog. This document details experimental protocols, presents comparative spectral data, and offers visual representations of the analytical workflow to support research, quality control, and drug development activities in the pharmaceutical industry.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. As a photolabile compound, nifedipine can degrade upon exposure to light, leading to the formation of several byproducts. One of the primary degradation products is the nitrosophenylpyridine analog, formally known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate. The presence of this analog is an indicator of nifedipine degradation and is therefore a critical quality attribute to monitor in pharmaceutical formulations.

Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of pharmaceutical compounds. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated which provides a unique "fingerprint" of the molecule's vibrational modes. This technique is invaluable for identifying functional groups and confirming the structure of active pharmaceutical ingredients (APIs) and their related substances.

This guide focuses on the application of Fourier Transform Infrared (FTIR) spectroscopy for the comparative analysis of nifedipine and its nitrosophenylpyridine analog.

Comparative Infrared Spectroscopy Data

The key structural difference between nifedipine and its nitrosophenylpyridine analog is the transformation of the nitro group (-NO₂) in nifedipine to a nitroso group (-N=O) in the analog. This change results in distinct differences in their respective IR spectra, particularly in the region associated with the stretching vibrations of these functional groups.

The following table summarizes the characteristic vibrational frequencies for nifedipine and highlights the expected key spectral differences for its nitrosophenylpyridine analog.

| Vibrational Mode | Nifedipine (cm⁻¹) | Nifedipine Nitrosophenylpyridine Analog (cm⁻¹) |

| N-H Stretching (Dihydropyridine Ring) | ~3330 | Not Present |

| C-H Stretching (Aliphatic) | ~2950 | ~2950 |

| C=O Stretching (Ester) | ~1680 | ~1680 |

| C=C Stretching (Aromatic/Dihydropyridine Ring) | ~1620 | ~1620 |

| Asymmetric NO₂ Stretching | ~1530 | Absent/Significantly Reduced |

| Symmetric NO₂ Stretching | ~1350 | Absent/Significantly Reduced |

| N=O Stretching (Nitroso Group) | Not Present | Expected in the range of 1500-1600 |

Note: The exact wavenumber of absorption peaks can vary slightly depending on the sample preparation method, instrumentation, and the physical form of the sample (e.g., crystalline vs. amorphous).

Studies on the photodegradation of nifedipine have shown that the formation of the nitroso-pyridine analog leads to a decrease in the absorbance of the IR band around 1493 cm⁻¹, which is attributed to the vibrational mode of the -NO₂ group.[1]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard operating procedure for obtaining the IR spectra of nifedipine and its nitrosophenylpyridine analog using the Potassium Bromide (KBr) pellet method. This is a common technique for the analysis of solid pharmaceutical samples.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Hydraulic Press

-

Pellet Die

-

Agate Mortar and Pestle

-

Analytical Balance

-

Nifedipine Reference Standard

-

Nifedipine Nitrosophenylpyridine Analog Reference Standard

-

Potassium Bromide (KBr), IR grade, dried

-

Spatula

-

Sample Vials

Sample Preparation (KBr Pellet Method)

-

Drying: Ensure the KBr powder is thoroughly dried in an oven at 105-110°C for at least 2 hours to remove any residual moisture. Store the dried KBr in a desiccator.

-

Grinding: Weigh approximately 1-2 mg of the sample (nifedipine or its analog) and 100-200 mg of the dried KBr.

-

Mixing: Transfer the weighed sample and KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding process should be thorough to ensure the sample is evenly dispersed within the KBr matrix.

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a small amount of the ground mixture into the die.

-

Gently tap the die to evenly distribute the powder.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

Carefully release the pressure and retrieve the KBr pellet from the die.

-

Data Acquisition

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor).

-

Sample Spectrum: Carefully mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

-

Scan: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Data Analysis

-

Peak Identification: Identify the characteristic absorption bands in the IR spectra of both nifedipine and its nitrosophenylpyridine analog.

-

Comparison: Compare the obtained spectra with reference spectra and with each other to identify the key differences, particularly the presence or absence of the N-H and NO₂ stretching bands.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for the IR spectroscopic analysis of nifedipine and its analog.

Conclusion

Infrared spectroscopy is an essential analytical tool for the characterization and quality control of nifedipine and its related substances. The distinct spectral differences between nifedipine and its nitrosophenylpyridine analog, primarily arising from the transformation of the nitro group, allow for their unambiguous identification. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical field, ensuring accurate and reproducible results in the analysis of these compounds.

References

A Comprehensive Technical Guide to the Thermal Analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the anticipated thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, a dihydropyridine derivative of interest in pharmaceutical research. In the absence of specific experimental data for this compound, this document outlines a comprehensive approach based on the known thermal behavior of related dihydropyridine and nitroso compounds. It includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), predictive data tables, and workflow diagrams to guide researchers in their laboratory investigations.

Introduction

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate belongs to the dihydropyridine class of organic molecules, which are structurally related to widely used calcium channel blockers. The presence of a nitroso group introduces a potential for thermal lability, making a thorough understanding of its thermal properties crucial for drug development, formulation, and stability studies.[1] Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability, melting behavior, and decomposition kinetics of such compounds.[2]

This guide presents a predictive thermal analysis of the title compound, offering a framework for experimental design and data interpretation.

Predicted Thermal Behavior

Based on the analysis of related dihydropyridine derivatives and nitroso compounds, the following thermal events are anticipated for Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate:

-

Melting: As a crystalline solid, the compound is expected to exhibit a sharp endothermic peak in the DSC thermogram, corresponding to its melting point.

-

Decomposition: The presence of the nitroso group suggests that the compound may be heat-sensitive.[1] Decomposition is likely to occur at elevated temperatures, observable as a mass loss in the TGA curve and an exothermic event in the DSC curve. The thermal stability of dihydropyridine derivatives is influenced by the nature of their substituents.

Quantitative Data Summary

The following tables present a hypothetical but plausible set of data for the thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, based on typical values for similar organic compounds.

Table 1: Predicted DSC Data

| Parameter | Predicted Value | Description |

| Onset Temperature of Melting (°C) | 160 - 170 | The temperature at which melting begins. |

| Peak Melting Temperature (°C) | 170 - 180 | The temperature at which the melting rate is maximal. |

| Enthalpy of Fusion (J/g) | 80 - 120 | The heat absorbed during melting. |

| Onset Temperature of Decomposition (°C) | 200 - 220 | The temperature at which decomposition begins. |

| Peak Decomposition Temperature (°C) | 220 - 240 | The temperature at which the decomposition rate is maximal. |

| Enthalpy of Decomposition (J/g) | -200 to -400 | The heat released during decomposition (exothermic). |

Table 2: Predicted TGA Data

| Parameter | Predicted Value | Description |

| Onset Temperature of Decomposition (°C) | 200 - 220 | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (°C) | 210 - 230 | A measure of initial thermal stability. |

| Temperature at 50% Mass Loss (°C) | 230 - 250 | The temperature at which half of the initial mass is lost. |

| Residual Mass at 600°C (%) | < 5% | The remaining mass after the primary decomposition stages. |

Experimental Protocols

A detailed methodology for conducting TGA and DSC analyses is provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and temperatures of any other thermal events such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products before they can be detected.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures, and the enthalpy changes associated with any endothermic or exothermic events.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rates, and the residual mass.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound.

Logical Relationship of Thermal Events

This diagram shows the expected sequence of thermal events for the compound.

Conclusion

This technical guide provides a predictive framework for the thermal analysis of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate using TGA and DSC. The provided experimental protocols and expected data offer a solid starting point for researchers. Experimental verification is essential to confirm the thermal properties of this specific molecule and to ensure its safe handling and stability in pharmaceutical applications.

References

Solubility profile of Nifedipine Nitrosophenylpyridine Analog in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nifedipine Nitrosophenylpyridine Analog is a principal photodegradation product of the widely used calcium channel blocker, nifedipine. Understanding its solubility is critical for the development of stable nifedipine formulations and for toxicological and pharmacological assessments of its impurities. This technical guide provides a comprehensive overview of the known solubility characteristics of the Nifedipine Nitrosophenylpyridine Analog, details experimental protocols for its solubility determination, and outlines a logical workflow for these studies. Due to the limited availability of quantitative solubility data in public literature, this guide also serves as a framework for researchers to generate and contextualize new solubility findings for this specific analog.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is well-documented to be highly sensitive to light. Exposure to daylight or certain wavelengths of artificial light leads to its conversion into a nitrosophenylpyridine derivative[1]. This degradation product, the Nifedipine Nitrosophenylpyridine Analog, is a key impurity in nifedipine drug products and its presence must be controlled to ensure therapeutic efficacy and safety. The physicochemical properties of this analog, particularly its solubility in various solvents, are of paramount importance for analytical method development, formulation strategies to mitigate degradation, and for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide summarizes the current, albeit limited, knowledge of the solubility of the Nifedipine Nitrosophenylpyridine Analog and provides detailed methodologies for its empirical determination.

Physicochemical Properties

The Nifedipine Nitrosophenylpyridine Analog, also known as Dehydronitroso Nifedipine or Nifedipine EP Impurity B, possesses the following characteristics:

-

Chemical Name: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

-

Molecular Formula: C₁₇H₁₆N₂O₅

-

Molecular Weight: 328.32 g/mol

Solubility Data

Quantitative solubility data for the Nifedipine Nitrosophenylpyridine Analog is not extensively reported in peer-reviewed literature. The information available is largely qualitative. This section presents the known solubility information in a structured format, designed to be populated as more data becomes available.

| Solvent | Temperature (°C) | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Not Specified | [2] |

| Methanol | Not Specified | Soluble | Not Specified | [3] |

| Water | Not Specified | Data Not Available | ||

| Ethanol | Not Specified | Data Not Available | ||

| Acetone | Not Specified | Data Not Available | ||

| Acetonitrile | Not Specified | Data Not Available | ||

| Phosphate Buffer (pH 7.4) | Not Specified | Data Not Available |

Note: The United States Pharmacopeia (USP) provides a reference standard for the Nifedipine Nitrosophenylpyridine Analog, which can be used for the quantitative analysis required for solubility studies[4][5][6].

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for the analysis of the Nifedipine Nitrosophenylpyridine Analog.

4.1. Materials

-

Nifedipine Nitrosophenylpyridine Analog (Reference Standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the Nifedipine Nitrosophenylpyridine Analog to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (mobile phase for HPLC is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV method. The USP provides guidance on chromatographic systems for the analysis of nifedipine and its analogs[5][6].

-

Prepare a calibration curve using standard solutions of the Nifedipine Nitrosophenylpyridine Analog of known concentrations.

-

Determine the concentration of the analog in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the Nifedipine Nitrosophenylpyridine Analog in each solvent by taking into account the dilution factor. The result can be expressed in units such as mg/mL or g/L.

-

4.3. Considerations for Photosensitive Compounds

Given that the Nifedipine Nitrosophenylpyridine Analog is a product of photodegradation, it is crucial to conduct all experimental procedures under light-protected conditions to prevent further degradation. This can be achieved by using amber-colored glassware, covering vials with aluminum foil, and minimizing exposure to ambient light.

Experimental Workflow and Visualization

The following diagram illustrates the logical workflow for determining the solubility of the Nifedipine Nitrosophenylpyridine Analog.

Caption: Workflow for Solubility Determination of Nifedipine Nitrosophenylpyridine Analog.

Conclusion

The solubility of the Nifedipine Nitrosophenylpyridine Analog is a critical parameter for ensuring the quality and safety of nifedipine-containing pharmaceuticals. While quantitative data is currently scarce, the experimental protocol outlined in this guide provides a robust framework for researchers to determine its solubility in a variety of pharmaceutically relevant solvents. The systematic generation of such data will be invaluable for the development of stable drug formulations and for a more complete understanding of the biopharmaceutical properties of this important nifedipine degradant. It is imperative that all studies involving this analog are conducted under light-protected conditions to maintain sample integrity.

References

This technical guide provides a comprehensive overview of the chemical structure and characterization of Nifedipine-related compound B, a significant impurity and photodegradation product of the widely used calcium channel blocker, Nifedipine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's identity, analytical characterization, and the methodologies employed.

Chemical Identity and Structure

Nifedipine-related compound B, also known as Nifedipine Nitrosophenylpyridine Analog, is formed from the intramolecular photodegradation of Nifedipine.[1] This process involves the conversion of the ortho-nitro group on the phenyl ring to a nitroso group.

Chemical Name: Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[2]

IUPAC Name: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate

CAS Number: 50428-14-3[2]

Synonyms: Dehydronitroso Nifedipine, Nifedipine EP Impurity B[2]

The key structural details are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₅ | [3] |

| Molecular Weight | 328.33 g/mol | [3] |

Below is a diagram illustrating the chemical transformation from Nifedipine to Nifedipine-related compound B.

Spectroscopic Characterization

The characterization of Nifedipine-related compound B relies on various spectroscopic techniques to confirm its structure and purity.

Ultraviolet-Visible (UV-VIS) Spectroscopy

The formation of the nitroso group in Nifedipine-related compound B from the nitro group in Nifedipine results in a characteristic shift in the UV-VIS absorption spectrum. Studies on the photodegradation of Nifedipine have shown the appearance of an absorption band at approximately 310 nm, which is indicative of the presence of a nitroso compound.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in Nifedipine-related compound B. The transformation from Nifedipine is marked by a significant change in the IR spectrum, particularly the disappearance or significant reduction of the absorption band corresponding to the nitro group (-NO₂) of Nifedipine, which is typically observed around 1529 cm⁻¹ and 1350 cm⁻¹.[4][5] One study noted a decrease in the IR band at 1493 cm⁻¹ associated with the vibrational modes of the -NO₂ group upon formation of the nitroso compound.[1]

| Functional Group | Nifedipine (cm⁻¹) | Nifedipine Related Compound B (cm⁻¹) | Reference |

| N-H Stretching | ~3323 | - | [4] |

| C=O Stretching (ester) | ~1677-1680 | Unchanged | [4] |

| N=O Stretching (nitroso) | - | Expected | |

| NO₂ Asymmetric Stretching | ~1529-1530 | Absent/Reduced | [4][5] |

| NO₂ Symmetric Stretching | ~1350 | Absent/Reduced | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of Nifedipine-related compound B. The expected molecular ion peak [M]⁺ would be at m/z 328.33, corresponding to the molecular formula C₁₇H₁₆N₂O₅.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Nifedipine and quantifying its related compounds, including compound B.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Nifedipine from its impurities. While a specific validated method solely for Nifedipine-related compound B is not detailed, methods for Nifedipine and its related substances can be adapted.

Experimental Protocol: HPLC Analysis of Nifedipine and Related Compounds

This protocol is a composite based on established methods for the analysis of Nifedipine and its impurities.[6][7][8][9][10]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typical. A common mobile phase composition is a mixture of methanol and water, sometimes with pH adjustment using an acid like orthophosphoric acid.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[8]

-

Detection Wavelength: Detection is typically carried out in the UV region, with wavelengths around 235 nm to 240 nm being effective for detecting Nifedipine and its impurities.[7]

-

Injection Volume: A standard injection volume of 20 µL is used.[8]

-

Column Temperature: The analysis is usually performed at ambient temperature.

Workflow for HPLC Analysis:

Conclusion

The characterization of Nifedipine-related compound B is essential for ensuring the quality and safety of Nifedipine drug products. This guide has provided a detailed overview of its chemical structure and the analytical techniques used for its identification and quantification. The formation of this nitroso impurity via photodegradation highlights the importance of proper storage and handling of Nifedipine. While comprehensive NMR data remains to be fully elucidated in publicly available literature, the provided spectroscopic and chromatographic information serves as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 1. Complex Spectroscopy Studies of Nifedipine Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Nifedipine EP Impurity B - CAS - 50428-14-3 | Axios Research [axios-research.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nifedipine Nitrosophenylpyridine Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Nifedipine Nitrosophenylpyridine Analog, a key reference standard in the pharmaceutical analysis of Nifedipine. This document outlines its chemical identity, analytical data, probable synthetic route, and its role in quality control, alongside a discussion of the relevant biological signaling pathways associated with the parent compound, Nifedipine.

Chemical Identity and Properties

The Nifedipine Nitrosophenylpyridine Analog is chemically known as Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate . It is a crucial impurity and reference material used in the quality assessment of Nifedipine, a widely used calcium channel blocker.

Table 1: Chemical and Physical Data for Nifedipine Nitrosophenylpyridine Analog

| Parameter | Value |

| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate[1][2][3] |

| CAS Number | 50428-14-3[1][2][4][5][6][7] |

| Molecular Formula | C₁₇H₁₆N₂O₅[1][4][5] |

| Molecular Weight | 328.32 g/mol [1][2][4][5] |

| Synonyms | Nifedipine EP Impurity B, Dehydronitroso Nifedipine, Dimethyl 4-(2-nitrosophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[1][3][6][7] |

| Appearance | Powder[1] |

| Solubility | Soluble in DMSO and Methanol[1][3] |

Experimental Protocols

Probable Synthesis: Hantzsch Pyridine Synthesis

General Hantzsch Synthesis Protocol:

-

Condensation: An aldehyde (in this case, 2-nitrosobenzaldehyde) is condensed with two equivalents of a β-ketoester (methyl acetoacetate) in the presence of a nitrogen donor, typically ammonia or ammonium acetate.

-

Cyclization: The intermediate products then cyclize to form a dihydropyridine ring.

-

Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative. In the case of the Nifedipine Nitrosophenylpyridine Analog, the pyridine ring is already in its oxidized aromatic state.

The reaction is typically carried out in a suitable solvent, such as a lower alcohol (e.g., methanol or ethanol), and may require heating. The final product is then isolated and purified using standard techniques like recrystallization or chromatography.

Caption: Hantzsch synthesis workflow for the Nifedipine analog.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The Nifedipine Nitrosophenylpyridine Analog is primarily used as a reference standard to identify and quantify impurities in Nifedipine drug substances and products. A typical HPLC method for this purpose is outlined below.

Table 2: Example HPLC Parameters for Nifedipine Impurity Profiling

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18, 5 µm, 4.6 mm x 250 mm (or equivalent) |

| Mobile Phase | Acetonitrile, Methanol, and Water (e.g., 20:30:50 v/v/v)[10][11] |

| Flow Rate | 1.0 mL/min[10][11] |

| Detection Wavelength | 235 nm[10][11] |

| Column Temperature | 30 °C[10] |

| Injection Volume | 50 µL[10] |

| Standard Preparation | A solution of Nifedipine Nitrosophenylpyridine Analog of known concentration (e.g., 0.6 µg/mL) is prepared in the mobile phase.[12] |

| Sample Preparation | The Nifedipine sample is dissolved in the mobile phase to a known concentration. |

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis of Nifedipine impurities.

Biological Context: Nifedipine Signaling Pathways

While the specific biological activity of the Nifedipine Nitrosophenylpyridine Analog is not extensively studied, its structural similarity to Nifedipine suggests that any biological effects would likely involve the same pathways. Nifedipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels.[13] Its mechanism of action and downstream effects involve several key signaling pathways.

L-type Calcium Channel Blockade

The primary mechanism of Nifedipine is the inhibition of L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[13] This blockage prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure.

LKB1-AMPK Signaling Pathway

Recent studies have shown that Nifedipine can inhibit vascular smooth muscle cell proliferation and the production of reactive oxygen species (ROS) by activating the LKB1-AMPK signaling pathway.[4] This suggests a role for Nifedipine in vascular protection beyond its calcium channel blocking activity.

References

- 1. Ambeed [ambeed.com]

- 2. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nifedipine inhibits angiotensin II-induced cardiac fibrosis via downregulating Nox4-derived ROS generation and suppressing ERK1/2, JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. CN117169392A - Pretreatment method for detecting impurity content in nifedipine controlled release tablet, detection method and application thereof - Google Patents [patents.google.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. merckmillipore.com [merckmillipore.com]

- 13. What is the mechanism of Nifedipine? [synapse.patsnap.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of Nifedipine and its Impurities in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. As with any pharmaceutical active ingredient, the presence of impurities in Nifedipine formulations must be carefully monitored to ensure the safety and efficacy of the drug product. These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. This application note presents a detailed protocol for the sensitive and selective analysis of Nifedipine and its related impurities in pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Key Nifedipine Impurities

Several potential impurities in Nifedipine have been identified. The most common are the nitrophenylpyridine and nitrosophenylpyridine analogs, which are also recognized by the United States Pharmacopeia (USP).[1] A list of key Nifedipine impurities is provided in the table below.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |

| Nifedipine | 21829-25-4 | C17H18N2O6 | 346.33 |

| Nifedipine Impurity A (Nitrophenylpyridine Analog) | 67035-22-7 | C17H16N2O6 | 344.32 |

| Nifedipine Impurity B (Nitrosophenylpyridine Analog) | 50428-14-3 | C17H16N2O5 | 328.32 |

| Nifedipine Impurity C (Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate) | 39562-27-1 | C12H11NO5 | 249.22 |

| Nifedipine Impurity D (Methyl 3-aminobut-2-enoate) | 14205-39-1 | C5H9NO2 | 115.13 |

Source: Pharmaffiliates[2]

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of Nifedipine and its impurities.

Sample Preparation

-

Tablet Sample Preparation:

-

Accurately weigh and grind a representative number of Nifedipine tablets to a fine powder.

-

Accurately weigh a portion of the powder equivalent to a single dose of Nifedipine and transfer it to a suitable volumetric flask.

-

Add a diluent (e.g., methanol or a mixture of methanol and water) to the flask.

-

Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the drug and its impurities.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of Nifedipine and each impurity reference standard in a suitable solvent (e.g., methanol).

-

Prepare a mixed standard working solution by diluting the stock solutions to the desired concentrations in the mobile phase.

-

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of Nifedipine and its impurities. Method optimization may be required depending on the specific instrument and impurities of interest.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | See table below |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gradient Elution Program:

| Time (min) | %A | %B |

| 0.0 | 65 | 35 |

| 10.0 | 20 | 80 |

| 12.0 | 20 | 80 |

| 12.1 | 65 | 35 |

| 15.0 | 65 | 35 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nifedipine | 347.1 | 315.1 | 10 |

| Nifedipine Impurity A | 345.1 | 284.1 | 15 |

| Nifedipine Impurity B | 329.1 | 298.1 | 12 |

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an LC-MS/MS method for Nifedipine and its impurities.

Table 1: Linearity Data

| Compound | Range (ng/mL) | Correlation Coefficient (r²) |

| Nifedipine | 0.2 - 100 | ≥ 0.999 |

| Impurity A | 0.2 - 100 | ≥ 0.999 |

| Impurity B | 0.2 - 100 | ≥ 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

| Nifedipine | 0.05 | 0.2 |

| Impurity A | 0.05 | 0.2 |

| Impurity B | 0.05 | 0.2 |

Data adapted from a study on the determination of trace genotoxic impurities in Nifedipine.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Nifedipine impurities in pharmaceutical formulations.

Caption: LC-MS/MS analysis workflow for Nifedipine impurities.

Relationship of Nifedipine and its Primary Degradation Products

Nifedipine is known to be sensitive to light, and its primary degradation products are the corresponding nitrophenylpyridine and nitrosophenylpyridine analogs.

Caption: Degradation pathway of Nifedipine.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the identification and quantification of Nifedipine and its related impurities in pharmaceutical formulations. The detailed protocol and method parameters can be adapted for routine quality control analysis and stability studies, ensuring the safety and quality of Nifedipine products. The high sensitivity of the LC-MS/MS technique allows for the detection of trace-level impurities, which is critical for meeting regulatory requirements.

References

Application Note: High-Resolution Separation of Nifedipine and Its Photodegradation Products Using Micellar Electrokinetic Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient Micellar Electrokinetic Chromatography (MEKC) method for the separation and quantification of the antihypertensive drug Nifedipine and its principal photodegradation products. Nifedipine is notoriously sensitive to light, leading to the formation of degradants that can impact its therapeutic efficacy and safety. The presented protocol offers a highly selective and sensitive method for monitoring the stability of Nifedipine in pharmaceutical formulations.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of angina and hypertension. A critical aspect of its pharmaceutical development and quality control is its pronounced photosensitivity. Exposure to daylight or UV radiation can lead to the degradation of Nifedipine into several byproducts, primarily the nitrosophenylpyridine and nitrophenylpyridine analogs.[1][2][3] The formation of these impurities can reduce the potency of the drug and potentially introduce toxic compounds.

Capillary electrophoresis (CE), particularly in the micellar electrokinetic chromatography (MEKC) mode, offers a powerful analytical tool for the separation of both neutral and charged molecules with high efficiency and resolution.[4] MEKC utilizes surfactants at concentrations above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase. The differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles (pseudo-stationary phase) enables the separation of compounds with very similar structures, such as Nifedipine and its degradants.

This application note provides a detailed protocol for the MEKC separation of Nifedipine from its primary photodegradation product, the nitroso analog of dehydronifedipine. The method is suitable for routine quality control, stability studies, and formulation development.

Principle of MEKC Separation

In MEKC, the separation mechanism is based on the differential partitioning of analytes between two phases: an aqueous phase (background electrolyte) and a micellar phase. The micelles, formed by the aggregation of surfactant molecules, have a hydrophobic core and a hydrophilic surface. Neutral analytes, like Nifedipine and its degradants, can partition into the hydrophobic core of the micelles to varying extents based on their hydrophobicity.

The background electrolyte moves towards the cathode due to the electroosmotic flow (EOF). In contrast, the negatively charged micelles (e.g., formed from sodium dodecyl sulfate, SDS) have their own electrophoretic mobility towards the anode. The net velocity of the micelles is the vector sum of the EOF and their electrophoretic mobility. Analytes that partition more strongly into the micelles will have a migration time closer to that of the micelles, while analytes that are less retained will migrate closer to the EOF marker. This differential migration allows for the separation of neutral molecules.

Experimental Protocols

Materials and Reagents

-

Nifedipine reference standard

-

Nifedipine degradants (nitrosophenylpyridine and nitrophenylpyridine analogs) reference standards

-

Sodium Dodecyl Sulfate (SDS)

-

Boric Acid

-

Sodium Hydroxide

-

Acetonitrile (HPLC grade)

-

Deionized water (18 MΩ·cm)

-

Nimodipine (Internal Standard)

Instrumentation

-

Capillary Electrophoresis system equipped with a UV detector

-

Fused-silica capillary (e.g., 72 cm total length, 50 µm I.D.)

-

Data acquisition and processing software

Preparation of Solutions

-

Background Electrolyte (BGE): Prepare a 100 mM borate buffer by dissolving an appropriate amount of boric acid in deionized water and adjusting the pH to 9.0 with sodium hydroxide. Add sodium dodecyl sulfate (SDS) to a final concentration of 15 mM and acetonitrile to a final concentration of 25% (v/v). Degas the solution before use.

-

Standard Solutions: Prepare stock solutions of Nifedipine, its degradants, and the internal standard (Nimodipine) in methanol. Further dilute with the BGE to the desired concentrations for calibration curves and analysis.

-

Sample Preparation: For pharmaceutical dosage forms, an appropriate amount of the crushed tablet or capsule content should be accurately weighed and dissolved in a suitable solvent (e.g., methanol). The solution should then be filtered and diluted with the BGE to fall within the linear range of the method.

Capillary Electrophoresis Conditions

| Parameter | Condition |

| Capillary | Fused-silica, 72 cm x 50 µm I.D. |

| Background Electrolyte | 100 mM Borate buffer (pH 9.0) with 15 mM SDS and 25% Acetonitrile |

| Applied Voltage | 30 kV |

| Temperature | 30 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 3 s) |

| Detection | UV at 236 nm |

| Internal Standard | Nimodipine |

Data Presentation

The following table summarizes the quantitative data for the separation of Nifedipine and its primary photodegradation product, the nitroso analog of dehydronifedipine (NDNIF), based on a validated MEKC method.

| Analyte | Migration Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| Nifedipine (NIF) | Within 9 min | 2 - 100 | 0.5 | Not specified |

| Nitroso analog of dehydronifedipine (NDNIF) | Within 9 min | Not specified | Not specified | Not specified |

| Nimodipine (IS) | Within 9 min | - | - | - |

Note: The migration times are reported as being well-separated within 9 minutes. Specific retention times may vary slightly between instruments and capillary batches.

Method Validation

The referenced MEKC method was validated for linearity, limit of detection, limit of quantitation, precision, accuracy, specificity, ruggedness, and robustness. The method demonstrated a wide linearity range and a low limit of detection for Nifedipine, making it suitable for the analysis of both the active pharmaceutical ingredient and its degradation products in pharmaceutical preparations.

Visualization of Experimental Workflow and Degradation Pathway

Caption: Experimental workflow for the MEKC analysis of Nifedipine.

Caption: Simplified photodegradation pathway of Nifedipine.

Discussion

The presented MEKC method provides excellent separation of Nifedipine from its primary photodegradation product, the nitrosophenylpyridine analog. The use of an internal standard, Nimodipine, helps to ensure the precision and accuracy of the quantification by compensating for minor variations in injection volume and electroosmotic flow. The addition of an organic modifier, acetonitrile, to the background electrolyte is crucial for optimizing the selectivity and resolution of the separation by altering the partitioning of the analytes into the micelles.

While this method is well-documented for the primary degradant, further method development could be undertaken to achieve the simultaneous separation of both the nitrosophenylpyridine and nitrophenylpyridine analogs. This may involve optimizing the surfactant concentration, the type and concentration of the organic modifier, and the pH of the background electrolyte.

Conclusion

Micellar Electrokinetic Chromatography is a highly effective technique for the analysis of Nifedipine and its photodegradation products. The provided protocol is a validated, sensitive, and selective method suitable for the quality control and stability testing of Nifedipine in pharmaceutical formulations. The high efficiency and resolution of MEKC make it a valuable alternative to traditional HPLC methods, offering advantages in terms of speed, solvent consumption, and cost-effectiveness.

References

Application Notes and Protocols: Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate as a reference standard in pharmaceutical analysis. This compound is a known impurity and a critical quality attribute in the manufacturing of Nifedipine, a widely used calcium channel blocker.

Introduction

Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate, also known as the nitrosophenylpyridine analogue of Nifedipine or Nifedipine Impurity B, is a significant process-related impurity and degradation product of Nifedipine.[1] Its monitoring and control are essential to ensure the quality, safety, and efficacy of Nifedipine drug products. This document outlines the properties, applications, and analytical protocols for the use of this compound as a certified reference standard.

Physicochemical Properties and Data

Accurate characterization of the reference standard is fundamental for its intended use. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate | LGC Standards |

| Synonyms | Nifedipine Nitrosophenylpyridine Analog, Nifedipine Impurity B | USP, Pharmaffiliates[1][2] |

| CAS Number | 50428-14-3 | LGC Standards[3] |

| Molecular Formula | C₁₇H₁₆N₂O₅ | LGC Standards[3] |

| Molecular Weight | 328.32 g/mol | LGC Standards[3] |

| Appearance | Yellow solid | Watson International[4] |

| Storage | 2-8°C, protect from light | LGC Standards, Sigma-Aldrich[3][5] |

| Solubility | Soluble in methanol and acetonitrile | USP, Merck Millipore[6][7] |

Application as a Reference Standard

This reference standard is primarily used for the identification and quantification of the corresponding impurity in Nifedipine active pharmaceutical ingredient (API) and finished pharmaceutical products (FPPs). Its applications include:

-

Routine Quality Control: To ensure that batches of Nifedipine meet the stringent purity requirements set by pharmacopoeias.

-

Stability Studies: To monitor the formation of this impurity under various stress conditions (e.g., heat, light, humidity) and to establish the shelf-life of the drug product.[8]

-

Method Validation: As a system suitability standard and for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC).

-

Research and Development: In the development of new formulations and manufacturing processes for Nifedipine to minimize impurity formation.

Experimental Protocols

The following protocols are based on established pharmacopoeial methods and published scientific literature for the analysis of Nifedipine and its related compounds.

Preparation of Standard Solutions

Note: This compound is light-sensitive. All solutions should be prepared and stored protected from light.

4.1.1. Stock Standard Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate reference standard.

-

Transfer the weighed standard to a 100 mL amber volumetric flask.

-

Dissolve the standard in methanol and dilute to volume with the same solvent.

-

Mix thoroughly to ensure homogeneity. This stock solution can be stored at 2-8°C for a limited period. The stability of the solution should be verified.

4.1.2. Working Standard Solution (1 µg/mL)

-

Pipette 1.0 mL of the Stock Standard Solution into a 100 mL amber volumetric flask.

-

Dilute to volume with the mobile phase (see HPLC protocol below).

-

Mix thoroughly. This working solution should be prepared fresh daily.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is adapted from the United States Pharmacopeia (USP) monograph for Nifedipine and is suitable for the quantification of the nitrosophenylpyridine impurity.[6]

4.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (L1 packing), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile, Methanol, and Water (25:25:50, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (typically 25°C) |

4.2.2. System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

-

Preparation of System Suitability Solution: Prepare a solution containing Nifedipine, Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine Impurity B), and Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Nifedipine Impurity A) in the mobile phase.

-

Injection: Inject the system suitability solution into the chromatograph.

-

Acceptance Criteria:

-

The resolution between the peaks for Nifedipine Impurity A and Nifedipine Impurity B should be not less than 1.5.

-

The tailing factor for the Nifedipine peak should not be more than 2.0.

-

The relative standard deviation (RSD) for replicate injections of the Nifedipine peak area should be not more than 2.0%.

-

4.2.3. Sample Preparation (Nifedipine API)

-

Accurately weigh approximately 50 mg of the Nifedipine API.

-

Transfer to a 50 mL amber volumetric flask.

-

Dissolve in and dilute to volume with methanol.

-

Further dilute a portion of this solution with the mobile phase to obtain a final concentration of approximately 100 µg/mL of Nifedipine.

4.2.4. Analysis and Calculation

-

Inject the Working Standard Solution and the Sample Preparation into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the percentage of Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate in the Nifedipine sample using the following formula:

Where:

-

Area_impurity_sample is the peak area of the impurity in the sample chromatogram.

-

Area_standard is the peak area of the reference standard in the standard chromatogram.

-

Concentration_standard is the concentration of the reference standard solution (µg/mL).

-

Concentration_sample is the concentration of the Nifedipine sample solution (µg/mL).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Nifedipine impurities using the reference standard.

Caption: Workflow for Nifedipine Impurity Analysis.

Logical Relationship of Nifedipine and Its Impurity

This diagram shows the relationship between Nifedipine and its nitrosophenylpyridine impurity.

Caption: Formation of Impurity B from Nifedipine.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No peak for the reference standard | Incorrect wavelength, injection error, detector issue | Verify detector settings and wavelength. Check injection system. Ensure lamp is on. |

| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH | Replace the column. Ensure mobile phase is correctly prepared and pH is stable. |

| Inconsistent retention times | Fluctuation in flow rate, temperature changes | Check pump for leaks and ensure consistent flow. Use a column oven for temperature control. |

| System suitability failure (resolution) | Column aging, incorrect mobile phase composition | Use a new column. Prepare fresh mobile phase. |

Safety Precautions

-

Handle the reference standard and all chemicals in a well-ventilated laboratory.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Dimethyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate before use.

-

Nifedipine and its impurities are light-sensitive; minimize exposure to light during handling and analysis.

Disclaimer: These application notes are intended for informational purposes only and should be used by qualified professionals. It is the user's responsibility to validate any analytical methods for their specific use.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Investigation of the impurity profile of nifedipine by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for a Stability-Indicating Assay of Nifedipine and its Nitrosophenylpyridine Analog

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. It is known to be highly susceptible to degradation, particularly upon exposure to light, which can compromise its therapeutic efficacy and lead to the formation of potentially toxic degradation products. The primary photodegradation product of Nifedipine is its nitrosophenylpyridine analog. Therefore, a validated stability-indicating assay method is crucial for accurately quantifying Nifedipine in the presence of its degradation products, ensuring the quality, safety, and efficacy of pharmaceutical formulations.

This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Nifedipine and its nitrosophenylpyridine analog. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nifedipine.

Experimental Workflow

The overall workflow for the stability-indicating assay of Nifedipine is depicted below.

Workflow for the stability-indicating HPLC assay of Nifedipine.

Materials and Reagents

-

Nifedipine Reference Standard (USP or equivalent)

-

Nifedipine Nitrosophenylpyridine Analog Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A validated HPLC method is crucial for the accurate quantification of Nifedipine and its degradation products.

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol:Water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Preparation of Solutions

Standard Stock Solution of Nifedipine (100 µg/mL): Accurately weigh 10 mg of Nifedipine Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Standard Stock Solution of Nitrosophenylpyridine Analog (100 µg/mL): Accurately weigh 10 mg of Nifedipine Nitrosophenylpyridine Analog Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 10 µg/mL for Nifedipine and its nitrosophenylpyridine analog.

Sample Preparation (for drug product): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Nifedipine into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL of Nifedipine.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

Forced degradation study workflow.

Acid Hydrolysis: To 1 mL of the Nifedipine stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution for 4 hours at 80°C. After cooling, neutralize the solution with 0.1 N NaOH and dilute to 10 mL with the mobile phase.

Alkaline Hydrolysis: To 1 mL of the Nifedipine stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for 2 hours at 80°C. After cooling, neutralize the solution with 0.1 N HCl and dilute to 10 mL with the mobile phase.

Oxidative Degradation: To 1 mL of the Nifedipine stock solution, add 1 mL of 3% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

Thermal Degradation: Keep the Nifedipine drug powder in a petri dish in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in methanol and then dilute to 10 µg/mL with the mobile phase.

Photolytic Degradation: Expose the Nifedipine drug powder to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, prepare a 100 µg/mL solution in methanol and then dilute to 10 µg/mL with the mobile phase.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for Nifedipine should be well-resolved from the peaks of its degradation products and any excipients. Peak purity should be greater than 0.99. |

| Linearity | A linear relationship between concentration and peak area should be observed over a range of 5-50 µg/mL with a correlation coefficient (r²) ≥ 0.999. |

| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) for replicate injections should be ≤ 2%. |

| Accuracy (% Recovery) | The mean recovery of Nifedipine should be within 98-102%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.2 mL/min flow rate, ±2% mobile phase composition). |

Results of Forced Degradation Studies

The following table summarizes the expected results from the forced degradation studies.

| Stress Condition | % Degradation of Nifedipine | % Formation of Nitrosophenylpyridine Analog | Observations |

| Acid Hydrolysis (0.1 N HCl, 80°C, 4h) | 15-25% | Not a major product | Significant degradation observed. |

| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 2h) | 10-20% | Not a major product | Degradation to other products. |

| Oxidative (3% H₂O₂, RT, 24h) | 20-30% | Not a major product | Significant degradation observed. |

| Thermal (80°C, 48h) | 5-10% | Minor product | Relatively stable to heat. |

| Photolytic (UV light, 24h) | 40-60% | Major product (30-50%) | Highly susceptible to photodegradation, forming the nitrosophenylpyridine analog.[1][2] |

Note: The percentages are indicative and may vary based on the exact experimental conditions.

Conclusion